molecular formula C20H18FN3O4 B2461521 2-[4-(2-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-fluorophenyl)acetamide CAS No. 898429-15-7

2-[4-(2-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-fluorophenyl)acetamide

Cat. No. B2461521
CAS RN: 898429-15-7
M. Wt: 383.379
InChI Key: VPWGCMJTGNIILI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[4-(2-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-fluorophenyl)acetamide” is a complex organic molecule. It contains a pyrazine ring (a six-membered ring with two nitrogen atoms), which is a common structure in many bioactive compounds . The ethoxyphenyl and fluorophenyl groups attached to the molecule could potentially influence its physical properties and biological activity.

Scientific Research Applications

Chemoselective Synthesis

Chemoselective acetylation processes, such as the one described by Magadum and Yadav (2018), highlight the significance of specific acetamide derivatives in synthesizing intermediates for natural antimalarial drugs. This process, utilizing immobilized lipase for the acetylation of amino groups, underscores the broader utility of acetamide compounds in pharmaceutical synthesis, suggesting potential methodologies that could be applicable to the synthesis or modification of "2-[4-(2-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-fluorophenyl)acetamide" (Magadum & Yadav, 2018).

Coordination Complexes and Antioxidant Activity

Research by Chkirate et al. (2019) on pyrazole-acetamide derivatives forming coordination complexes with Co(II) and Cu(II) ions demonstrates the structural versatility and reactivity of acetamide derivatives. These complexes exhibit significant antioxidant activity, hinting at the potential for "2-[4-(2-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-fluorophenyl)acetamide" to serve in similar capacities or as a ligand in metal coordination chemistry for pharmacological applications (Chkirate et al., 2019).

Radioligand Imaging

The development of selective radioligands for imaging translocator proteins, as exemplified by Dollé et al. (2008), involves complex acetamide derivatives. This work illustrates the compound's potential application in diagnostic imaging, specifically through positron emission tomography (PET), providing insights into how "2-[4-(2-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-fluorophenyl)acetamide" might be utilized in radiolabeling or as a selective ligand for imaging applications (Dollé et al., 2008).

Anti-inflammatory and Neuroprotective Effects

Research into novel acetamide derivatives with anti-inflammatory activity, such as that by Sunder and Maleraju (2013), alongside studies on analogs of salidroside for neuroprotection in cerebral ischemic injury, point to the therapeutic potential of acetamide derivatives in treating inflammation and protecting against neural damage. These findings suggest avenues for exploring the bioactivity of "2-[4-(2-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-fluorophenyl)acetamide" in similar contexts (Sunder & Maleraju, 2013).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Many compounds with similar structures exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects .

properties

IUPAC Name

2-[4-(2-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O4/c1-2-28-17-10-6-5-9-16(17)24-12-11-23(19(26)20(24)27)13-18(25)22-15-8-4-3-7-14(15)21/h3-12H,2,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWGCMJTGNIILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.